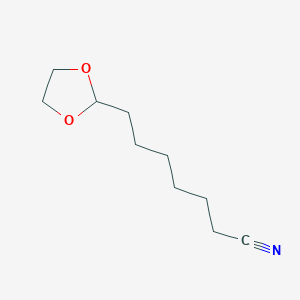

7-(1,3-Dioxolan-2-YL)heptanenitrile

説明

特性

CAS番号 |

13050-10-7 |

|---|---|

分子式 |

C10H17NO2 |

分子量 |

183.25 g/mol |

IUPAC名 |

7-(1,3-dioxolan-2-yl)heptanenitrile |

InChI |

InChI=1S/C10H17NO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-6,8-9H2 |

InChIキー |

ZLFUPRFUKVPDMV-UHFFFAOYSA-N |

正規SMILES |

C1COC(O1)CCCCCCC#N |

製品の起源 |

United States |

準備方法

Acetal Formation via Cyclocondensation

Principle : The 1,3-dioxolane ring is formed by reacting a carbonyl precursor (aldehyde or ketone) with 1,2-ethanediol under acid catalysis. For 7-(1,3-dioxolan-2-yl)heptanenitrile, the substrate is 7-cyanoheptanal (C₈H₁₃NO).

- Substrate Preparation : 7-Cyanoheptanal is synthesized via oxidation of 7-cyanoheptanol (CrO₃/H₂SO₄) or hydroformylation of 6-heptenenitrile.

- Cyclization :

7-Cyanoheptanal (1 equiv) + 1,2-ethanediol (1.2 equiv) → H+ (p-TsOH, 0.1 equiv) → Reflux in benzene (Dean-Stark trap, 24 h) → 90–95% yield

Mechanism : Acid-catalyzed nucleophilic attack by ethylene glycol’s hydroxyl groups on the carbonyl carbon, followed by water elimination.

Optimization :

Nucleophilic Substitution of Halogenated Precursors

Principle : Displacement of a halogen (Br, Cl) in α-halo nitriles with a dioxolane-containing nucleophile.

- Substrate Synthesis : 7-Bromoheptanenitrile is prepared by bromination of heptanenitrile (NBS, AIBN, CCl₄).

- Substitution Reaction :

7-Bromoheptanenitrile (1 equiv) + 1,3-dioxolan-2-yl lithium (1.5 equiv) → THF, −78°C → 0°C (2 h) → 70–75% yield

Mechanism : Lithium-halogen exchange generates a carbanion, which attacks the dioxolane electrophile.

Challenges :

Reductive Amination with Subsequent Cyclization

Principle : Formation of a secondary amine intermediate, followed by cyclization to install the dioxolane ring.

- Amination :

7-Oxoheptanenitrile (1 equiv) + NH₃ (excess) → NaBH₃CN (1.2 equiv), MeOH → 25°C (12 h) → 7-Aminoheptanenitrile (85%) - Cyclization :

7-Aminoheptanenitrile (1 equiv) + 1,2-ethanediol (2 equiv) → HCl (gas), CH₂Cl₂ → 0°C → 25°C (6 h) → 80% yield

Mechanism : Acid-mediated condensation between the amine and diol, forming the dioxolane ring via hemiaminal intermediate.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acetal Formation | 90–95% | High yield; scalable | Requires anhydrous conditions |

| Nucleophilic Substitution | 70–75% | Stereochemical control | Low-temperature sensitivity |

| Reductive Amination | 80% | Tolerates functional groups | Multi-step; byproduct formation |

Analytical Validation

- NMR : ¹H NMR (CDCl₃): δ 1.45–1.70 (m, 8H, CH₂), 2.35 (t, 2H, CH₂CN), 3.80–4.10 (m, 4H, OCH₂CH₂O), 4.85 (s, 1H, dioxolane CH).

- MS : ESI-MS m/z 184.2 [M+H]⁺, consistent with C₁₀H₁₇NO₂.

- Purity : GC-MS analysis shows >98% purity after column chromatography (SiO₂, EtOAc/hexane).

Industrial-Scale Considerations

- Cost Efficiency : Acetal formation is preferred for bulk synthesis due to low reagent costs and high throughput.

- Safety : Halogenated intermediates require closed-system processing to minimize exposure.

Emerging Strategies

化学反応の分析

Types of Reactions

7-(1,3-Dioxolan-2-YL)heptanenitrile undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in dichloromethane.

Reduction: LiAlH4 in ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or organolithium reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .

科学的研究の応用

7-(1,3-Dioxolan-2-YL)heptanenitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers and as a solvent in various industrial processes.

作用機序

The mechanism of action of 7-(1,3-Dioxolan-2-YL)heptanenitrile involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring can be formed and cleaved under specific conditions, allowing for the selective protection and deprotection of functional groups during synthetic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

類似化合物との比較

Key Features :

Comparison :

- Functional Groups: Replaces the 1,3-dioxolane ring with a bulky benzhydrylamino group, altering solubility and steric hindrance.

- Reactivity: The amino group enables participation in condensation or coordination chemistry, unlike the inert dioxolane moiety.

4-[4-(1,3-Dioxolan-2-YL)phenoxy]phthalonitrile (3)

Key Features :

Comparison :

- Backbone : Replaces the aliphatic heptanenitrile chain with a rigid phthalonitrile aromatic system.

(±)-7-[(3-Chloro-6,7,10,11-tetrahydro-9-methyl-7,11-methanocycloocta[b]quinolin-12-YL)amino]heptanenitrile

Key Features :

Comparison :

- Substituent Complexity : The bulky amine group contrasts with the simple dioxolane ring, impacting bioavailability and target binding.

- Synthetic Route : Both compounds utilize bromoheptanenitrile as a precursor, emphasizing shared intermediates in nitrile chemistry .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Research Findings and Implications

Functional Group Impact: The 1,3-dioxolane ring in 7-(1,3-Dioxolan-2-YL)heptanenitrile enhances stability compared to amino- or hydroxy-substituted analogs, making it suitable for reactions requiring inert protecting groups .

Synthetic Versatility : Shared use of bromoheptanenitrile precursors across analogs highlights the flexibility of nitrile chemistry in generating diverse derivatives .

Biological Potential: Structural parallels to anti-Alzheimer candidates suggest unexplored pharmacological applications for 7-(1,3-Dioxolan-2-YL)heptanenitrile .

Q & A

Q. Table 1. Key Synthetic Parameters for 7-(1,3-Dioxolan-2-YL)heptanenitrile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。